

Mechanism of Action and Role of CDK1

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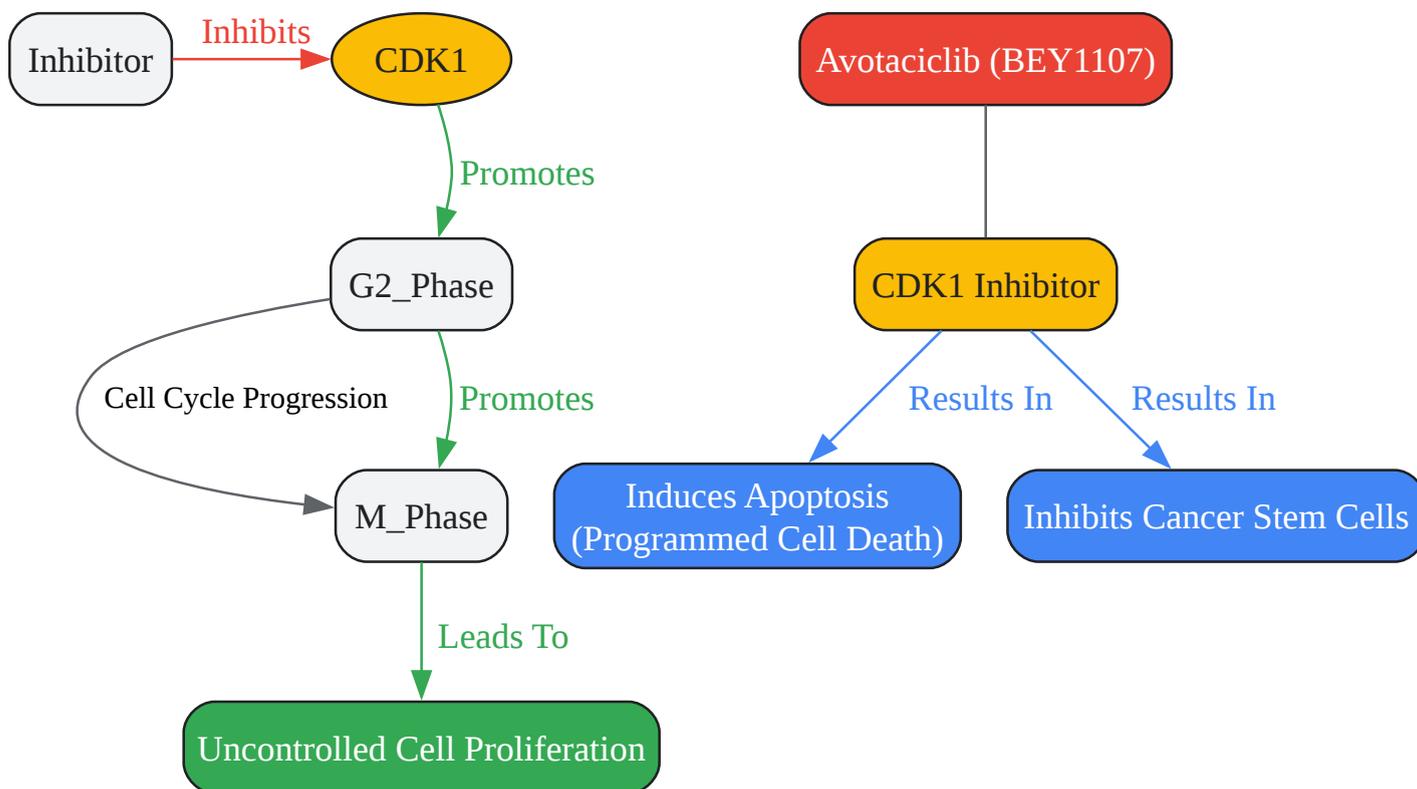
Compound Focus: Avotaciclub

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Avotaciclub's primary mechanism is the selective inhibition of CDK1. CDK1 is a crucial enzyme that controls the transition from the G2 phase to the M phase of the cell cycle, making it essential for cell division [1]. Its role is summarized in the diagram below:



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CDK1 Promotion of Cell Cycle and **Avotacicl** Inhibition

In cancer, CDK1 is often overexpressed, driving the uncontrolled division of tumor cells [1]. By inhibiting CDK1, **Avotacicl** disrupts this process:

- **Cell Cycle Arrest:** It blocks the cell cycle at the G2/M phase, preventing cancer cells from dividing [2].
- **Induction of Apoptosis:** This arrest can trigger programmed cell death in tumor cells [3] [4].
- **Targeting Cancer Stem Cells:** It inhibits the self-replication of cancer stem cells, which are often responsible for therapy resistance and cancer recurrence [2].
- **Synergistic Effects:** Preclinical studies show **Avotacicl** can synergize with other drugs, such as gemcitabine for pancreatic cancer [2] or the CHEK2 inhibitor PV-1019 for non-small cell lung cancer (NSCLC) [5], to enhance cancer cell death.

Key Preclinical and Quantitative Data

The following table summarizes quantitative findings from preclinical studies on **Avotacicl**.

Assay / Model	Findings & Results	Citation
In Vitro: Cell Viability (NSCLC)	Inhibited cell viability in radioresistant NSCLC cell lines (H1437R, H1568R, H1703R, H1869R) with EC ₅₀ values ranging from 0.580 μM to 0.918 μM after 48h treatment.	[3] [5] [4]
In Vitro: Apoptosis (NSCLC)	Promoted apoptosis in radioresistant NSCLC cell lines. Effect was enhanced in combination with the CHEK2 inhibitor PV-1019 .	[3] [5] [4]
In Vivo	Orally active in animal models. Showed synergistic effects with gemcitabine in inhibiting metastasis in a pancreatic cancer model.	[2] [6]

Experimental Protocols from Key Studies

For laboratory research, here are methodologies from cited studies on **Avotacicl**.

Cell Viability Assay in NSCLC Cells [3] [5]

- **Cell Lines:** Radioresistant non-small cell lung cancer (NSCLC) cells (e.g., H1437R, H1568R, H1703R, H1869R).
- **Compound Treatment:** **Avotaciclib** was tested across a concentration range (e.g., **0, 0.1, 1, 2, 4, 8, 16, 32, and 64 μ M**).
- **Incubation Time:** **48 hours**.
- **Analysis:** Cell viability was measured to determine half-maximal effective concentration (EC_{50}) values.

Combination Study with CHEK2 Inhibitor [5]

- **Objective:** To assess synergistic effect on inducing death in radioresistant NSCLC cells.
- **Method:** **Pharmacological or genetic inhibition of CDK1** (using **Avotaciclib** or CDK1 shRNA) was combined with the CHEK2 inhibitor **PV-1019**.
- **Outcome Measurement:** Cell proliferation and apoptosis were assessed. The study found that suppressing CDK1 enhanced the sensitivity of radioresistant cells to PV-1019.

Clinical Development and Potential Applications

Avotaciclib is currently in the clinical trial stage and has not been approved for any medical use.

- **Clinical Trials:** It is under investigation in clinical trial **NCT03579836**, "Evaluation of Safety and Efficacy in BEY1107 in Monotherapy [and] Gemcitabine Combination in Patient With Pancreatic Cancer" [7].
- **Cancer Types Under Investigation:** Based on preclinical evidence and ongoing trials, the main focus is on **pancreatic cancer** [7] [2] [6]. Research also supports its potential in treating **non-small cell lung cancer (NSCLC)**, especially in overcoming radiotherapy resistance [3] [5] [4]. Other investigations include glioblastoma multiforme and metastatic colorectal cancer [7].

Important Considerations for Researchers

- **Research Use Only:** All commercial sources explicitly state that **Avotaciclib** is "For research use only. We do not sell to patients." [3] [2] [6].
- **Salt Forms:** Researchers should note that **Avotaciclib** is available in different salt forms for experimental use, primarily the **hydrochloride (HCl)** and **trihydrochloride** salts, which have different

molecular weights and solubilities [6] [4].

- **Early Stage:** The clinical data is still limited, and the safety and efficacy profile of **Avotaciclib** in humans is not yet fully established.

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